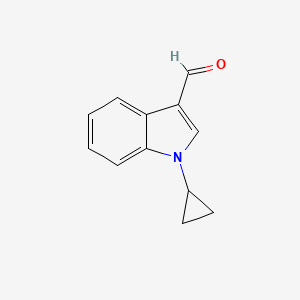1-Cyclopropyl-1H-indole-3-carbaldehyde
CAS No.:
Cat. No.: VC15991333
Molecular Formula: C12H11NO
Molecular Weight: 185.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H11NO |
|---|---|
| Molecular Weight | 185.22 g/mol |
| IUPAC Name | 1-cyclopropylindole-3-carbaldehyde |
| Standard InChI | InChI=1S/C12H11NO/c14-8-9-7-13(10-5-6-10)12-4-2-1-3-11(9)12/h1-4,7-8,10H,5-6H2 |
| Standard InChI Key | VXRRFEGBXMOFIN-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1N2C=C(C3=CC=CC=C32)C=O |
Introduction
Synthetic Routes
1-Cyclopropyl-1H-indole-3-carbaldehyde can be synthesized through multiple approaches:
-
Fischer Indole Synthesis: Cyclohexanone reacts with phenylhydrazine hydrochloride under acidic conditions to form the indole ring. Subsequent functionalization introduces the cyclopropyl and aldehyde groups.
-
Aldehyde Functionalization: Starting from a pre-functionalized indole derivative, selective reactions introduce the aldehyde group at the 3-position.
Industrial Production
Large-scale synthesis involves optimized reaction conditions to ensure high yield and purity. Purification techniques such as recrystallization or chromatography are employed to isolate the compound in its desired form.
Reactions
1-Cyclopropyl-1H-indole-3-carbaldehyde undergoes various chemical transformations:
-
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using agents like potassium permanganate.
-
Reduction: Reduction with sodium borohydride or lithium aluminum hydride converts the aldehyde into an alcohol.
-
Electrophilic Substitution: The indole ring allows for substitution reactions, enabling further derivatization.
Products
-
Oxidation yields indole-3-carboxylic acid derivatives.
-
Reduction forms indole-3-methanol derivatives.
-
Substitution reactions produce a range of functionalized indoles.
Overview
This compound exhibits a wide range of biological activities due to its ability to interact with molecular targets such as receptors and enzymes. Key activities include:
-
Anticancer: Inhibits cancer cell proliferation by inducing apoptosis and cell cycle arrest.
-
Antimicrobial: Effective against Gram-positive and Gram-negative bacteria.
-
Anti-inflammatory: Modulates immune responses by interacting with signaling pathways.
Mechanisms of Action
The compound acts as a ligand for receptors such as the aryl hydrocarbon receptor (AhR), influencing immune responses and inflammation. It also interacts with cytochrome P450 enzymes, affecting drug metabolism.
Data on Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| HCT116 (Colon) | 15.0 | Cell cycle arrest |
| A549 (Lung) | 10.0 | Apoptosis induction |
Antimicrobial Activity
| Bacterial Strain | MIC (mg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.025 | Strong |
| Escherichia coli | 0.0195 | Strong |
| Bacillus subtilis | 0.039 | Moderate |
Scientific Research
1-Cyclopropyl-1H-indole-3-carbaldehyde is widely used in:
-
Synthesizing complex heterocyclic compounds.
-
Investigating biological activities, including antimicrobial and anticancer properties.
Medicinal Chemistry
The compound is explored for drug development due to its potential therapeutic applications in oncology, infectious diseases, and inflammatory conditions.
Industrial Use
It serves as an intermediate in producing fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
| Compound Name | Structural Difference | Properties/Applications |
|---|---|---|
| 1H-Indole-3-carbaldehyde | Lacks cyclopropyl group | Similar reactivity; less steric hindrance |
| 1-Methyl-1H-indole-3-carbaldehyde | Methyl instead of cyclopropyl | Different electronic effects; altered reactivity |
The presence of the cyclopropyl group in 1-Cyclopropyl-1H-indole-3-carbaldehyde provides distinct steric effects, influencing its chemical behavior and biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume